![molecular formula C17H19N3O4 B4895367 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)
1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone, also known as NF-κB inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Mécanisme D'action
1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor exerts its pharmacological effects by inhibiting the activation of 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB, a transcription factor that regulates the expression of various genes involved in immune and inflammatory responses. 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB is activated by various stimuli, including cytokines, bacterial and viral products, and oxidative stress. Upon activation, 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of various genes involved in inflammation, cell survival, and proliferation. 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor blocks the activation of 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB by inhibiting the phosphorylation and degradation of its inhibitory protein, IκBα, thereby preventing its translocation to the nucleus and subsequent gene transcription.
Biochemical and Physiological Effects:
1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokines, chemokines, and adhesion molecules, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor has also been shown to reduce oxidative stress and improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor has several advantages for lab experiments, including its high potency and specificity for 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibition, its ability to inhibit downstream inflammatory cytokines, and its potential use as an adjuvant therapy in cancer treatment. However, 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor also has several limitations, including its potential toxicity and off-target effects, its limited bioavailability, and its potential interference with other cellular pathways.
Orientations Futures
1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor has significant potential for the development of novel therapies for various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Future research should focus on the optimization of 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor's pharmacokinetics and pharmacodynamics, the identification of its off-target effects, and the development of novel drug delivery systems to improve its bioavailability. Additionally, future research should focus on the identification of biomarkers to predict the response to 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor therapy and the development of combination therapies to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-nitrobenzaldehyde with 5-nitro-2-furfural in the presence of ammonium acetate and acetic acid to yield 4-(5-nitro-2-furyl)methylidene-4H-pyran-3-carboxaldehyde. This intermediate is then reacted with piperazine in the presence of acetic acid to yield 4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}benzaldehyde. Finally, the benzaldehyde intermediate is reacted with ethanone in the presence of potassium carbonate to yield 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone.
Applications De Recherche Scientifique
1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB plays a crucial role in the regulation of immune and inflammatory responses, and its dysregulation has been implicated in the pathogenesis of various diseases. 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor has been shown to inhibit the activation of 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB and downstream inflammatory cytokines, thereby reducing inflammation and disease severity. 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use as an adjuvant therapy in cancer treatment.
Propriétés
IUPAC Name |
1-[4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-13(21)14-2-4-15(5-3-14)19-10-8-18(9-11-19)12-16-6-7-17(24-16)20(22)23/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSRMKHMRAJRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(5-Nitro-2-furyl)methyl]piperazin-1-yl]phenyl]ethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.